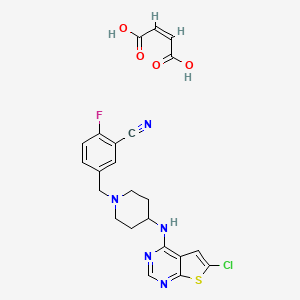

PRX-08066 maleate

Description

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYIKXHIQXRXEM-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866206-55-5 | |

| Record name | Benzonitrile, 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluoro-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866206-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

PRX-08066 Maleate: A Technical Whitepaper on 5-HT2B Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRX-08066 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B). This document provides an in-depth technical guide on the 5-HT2B receptor selectivity of PRX-08066 maleate, presenting key binding affinity and functional data. Detailed experimental protocols for the characterization of this compound are provided, along with visual representations of relevant signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT2B receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), has been implicated in the pathophysiology of several conditions, including pulmonary arterial hypertension (PAH)[1][2][3]. Consequently, the development of selective 5-HT2B receptor antagonists represents a promising therapeutic strategy. PRX-08066 has emerged as a leading candidate in this class, demonstrating high affinity and selectivity for the 5-HT2B receptor[1][4]. This whitepaper details the pharmacological profile of PRX-08066, with a specific focus on its receptor selectivity.

Quantitative Data Presentation: Receptor Binding Affinity and Functional Potency

The selectivity of PRX-08066 has been extensively characterized through radioligand binding assays and in vitro functional assessments. The data consistently demonstrates a high affinity for the 5-HT2B receptor with significant selectivity over other serotonin receptor subtypes and a broader panel of GPCRs.

Table 1: Receptor Binding Affinity Profile of PRX-08066

| Receptor | Kᵢ (nM) | Selectivity vs. 5-HT2B |

| 5-HT2B | 3.4 | - |

| 5-HT2A | >1000 | >294-fold |

| 5-HT2C | >1000 | >294-fold |

Data presented in this table is based on available information. A full receptor screen from the primary literature would provide a more comprehensive selectivity profile.

Table 2: Functional Inhibitory Activity of PRX-08066

| Assay | Cell Line | IC₅₀ (nM) |

| 5-HT-induced MAP Kinase Activation | CHO cells expressing human 5-HT2BR | 12 |

| 5-HT-induced Thymidine Incorporation | CHO cells expressing human 5-HT2BR | 3 |

| Cell Proliferation | KRJ-I small intestinal neuroendocrine tumor cell line | 4.6 |

These data underscore the potent and selective antagonist activity of PRX-08066 at the 5-HT2B receptor. The high selectivity against the closely related 5-HT2A and 5-HT2C receptors is a critical attribute, minimizing the potential for off-target effects.

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding and functional activity of PRX-08066.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To determine the binding affinity of PRX-08066 for the human 5-HT2B receptor and other serotonin receptor subtypes.

Materials:

-

Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT2B receptor.

-

Radioligand: [³H]-LSD (Lysergic acid diethylamide) is a commonly used radioligand for 5-HT2B receptors.

-

Non-specific Ligand: Serotonin (10 µM) to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Test Compound: this compound.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Assay Setup: A series of dilutions of PRX-08066 are prepared.

-

Incubation: For each concentration of the test compound, the following are incubated in a final volume of 250 µL:

-

CHO cell membranes expressing the 5-HT2B receptor.

-

A fixed concentration of [³H]-LSD (e.g., 1.2 nM).

-

Varying concentrations of PRX-08066.

-

For non-specific binding, 10 µM of serotonin is added instead of the test compound.

-

-

The mixture is incubated for 60 minutes at room temperature to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of PRX-08066 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

5-HT-Induced Mitogen-Activated Protein Kinase (MAPK/ERK) Activation Assay

This functional assay assesses the ability of an antagonist to block the downstream signaling cascade initiated by receptor activation.

Objective: To determine the functional potency (IC₅₀) of PRX-08066 in inhibiting 5-HT-induced ERK1/2 phosphorylation.

Materials:

-

Cell Line: CHO cells stably expressing the human 5-HT2B receptor.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Reagents: Cell lysis buffer, primary antibodies against phospho-ERK1/2 and total ERK1/2, secondary antibody conjugated to a detectable enzyme (e.g., HRP), and a suitable substrate.

-

Instrumentation: Western blot apparatus, plate reader for ELISA or other detection methods.

Procedure:

-

Cell Culture and Treatment: CHO-5-HT2B cells are seeded in 96-well plates and grown to confluence. The cells are then serum-starved for 24 hours.

-

Cells are pre-incubated with varying concentrations of PRX-08066 for 30 minutes.

-

Serotonin is then added at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubated for a short period (e.g., 5-10 minutes).

-

Cell Lysis: The cells are washed with ice-cold PBS and then lysed to release cellular proteins.

-

Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 in the cell lysates are quantified using a method such as Western blotting or a cell-based ELISA.

-

Data Analysis: The inhibition of 5-HT-induced ERK1/2 phosphorylation by PRX-08066 is plotted against the concentration of the compound to determine the IC₅₀ value.

Thymidine Incorporation Assay

This assay measures cell proliferation by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.

Objective: To assess the anti-proliferative effect of PRX-08066 by measuring its ability to inhibit 5-HT-induced thymidine incorporation.

Materials:

-

Cell Line: CHO cells stably expressing the human 5-HT2B receptor.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Radiolabel: [³H]-Thymidine.

-

Instrumentation: Scintillation counter, cell harvester.

Procedure:

-

Cell Culture and Treatment: CHO-5-HT2B cells are seeded in 96-well plates.

-

The cells are treated with varying concentrations of PRX-08066 in the presence of a proliferative concentration of serotonin.

-

Radiolabeling: [³H]-Thymidine is added to the culture medium, and the cells are incubated for a period that allows for DNA synthesis (e.g., 24 hours).

-

Harvesting: The cells are harvested onto glass fiber filters. The filters are washed to remove unincorporated [³H]-Thymidine.

-

Quantification: The amount of incorporated [³H]-Thymidine is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of thymidine incorporation is calculated for each concentration of PRX-08066, and the IC₅₀ value is determined.

Visualizations

Signaling Pathway

The 5-HT2B receptor is a Gq/11-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the activation of the MAPK/ERK signaling cascade.

Experimental Workflow

The following diagram illustrates the general workflow for determining the receptor selectivity of a compound like PRX-08066.

Conclusion

PRX-08066 is a highly potent and selective antagonist of the 5-HT2B receptor. The comprehensive data from radioligand binding and functional assays confirm its utility as a valuable research tool for investigating 5-HT2B receptor pharmacology and as a potential therapeutic agent for conditions such as pulmonary arterial hypertension. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or expand upon these findings. The high selectivity of PRX-08066 minimizes the risk of off-target effects, making it a superior candidate for further preclinical and clinical development.

References

- 1. PRX-08066, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. biophysics-reports.org [biophysics-reports.org]

- 4. revvity.com [revvity.com]

PRX-08066 Maleate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRX-08066 maleate is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action. Detailed experimental protocols for key assays and a summary of its biological effects, particularly in the context of pulmonary arterial hypertension and potential anti-cancer applications, are presented. This document is intended to serve as a valuable resource for researchers and professionals in drug development.

Chemical Structure and Properties

PRX-08066 is chemically known as 5-((4-(6-chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile.[1] The maleate salt form is commonly used in research.

Chemical Structure (2D)

Caption: 2D structure of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of PRX-08066 and its maleate salt is provided below.

| Property | Value | Source |

| IUPAC Name | 5-((4-(6-chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile | [1] |

| Molecular Formula | C₁₉H₁₇ClFN₅S (PRX-08066) C₂₃H₂₁ClFN₅O₄S (Maleate Salt) | [1] |

| Molecular Weight | 401.89 g/mol (PRX-08066) 517.96 g/mol (Maleate Salt) | [1] |

| CAS Number | 866206-54-4 (PRX-08066) 866206-55-5 (Maleate Salt) | |

| Appearance | Solid | [2] |

| SMILES | C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N | [1] |

| Solubility | DMSO: 104 mg/mL (200.78 mM) Ethanol: 98 mg/mL Water: Insoluble | [3] |

Mechanism of Action and Signaling Pathway

PRX-08066 is a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B).[1][2] It exhibits high affinity for this receptor with a Ki value of 3.4 nM.[1][2] The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, couples to Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The signaling cascade further involves the Ras-mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. By antagonizing the 5-HT2B receptor, PRX-08066 inhibits these downstream signaling events.

Caption: 5-HT2B Receptor Signaling Pathway and Inhibition by PRX-08066.

Biological Activity and Quantitative Data

PRX-08066 has demonstrated significant biological activity in both in vitro and in vivo models. Its primary application under investigation has been for the treatment of pulmonary arterial hypertension (PAH).[4] It also exhibits anti-proliferative and anti-fibrotic effects, suggesting potential utility in oncology.[2]

In Vitro Activity

| Assay | Cell Line | Effect | IC₅₀ Value | Source |

| 5-HT2B Receptor Binding | - | Antagonist | Ki = 3.4 nM | [1][2] |

| 5-HT-induced MAPK Activation | CHO cells expressing human 5-HT2BR | Inhibition | 12 nM | [2] |

| 5-HT-induced Thymidine Incorporation | CHO cells expressing human 5-HT2BR | Inhibition | 3 nM | [2] |

| Cell Proliferation | KRJ-I (small intestinal neuroendocrine tumor) | Inhibition | 4.6 nM | [2] |

In Vivo Activity in a Rat Model of Pulmonary Arterial Hypertension

The efficacy of PRX-08066 has been evaluated in a monocrotaline (MCT)-induced model of PAH in rats.

| Parameter | Treatment Group | Result | Source |

| Right Ventricular Ejection Fraction | 100 mg/kg PRX-08066 | Significantly improved | [5] |

| Peak Pulmonary Artery Pressure | 50 and 100 mg/kg PRX-08066 | Significantly reduced | [5] |

| Right Ventricular Hypertrophy (RV/body weight and RV/LV+S) | 50 and 100 mg/kg PRX-08066 | Significantly reduced | [5] |

| Medial Wall Thickening and Lumen Occlusion of Pulmonary Arterioles | 50 and 100 mg/kg PRX-08066 | Significantly reduced | [5] |

Experimental Protocols

Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats

This protocol describes the induction of PAH in rats using monocrotaline, a commonly used method to study the pathophysiology of the disease and evaluate potential therapeutics.

Caption: Workflow for the monocrotaline-induced PAH model in rats.

Detailed Steps:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

PAH Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 40 mg/kg) is administered to induce pulmonary arterial hypertension.[5] Control animals receive an injection of the vehicle.

-

Treatment: Oral administration of PRX-08066 (e.g., at doses of 50 and 100 mg/kg) or vehicle is initiated, typically twice daily, for a duration of several weeks (e.g., 5 weeks).[5]

-

Assessment of Efficacy: At the end of the treatment period, various parameters are assessed, including:

-

Hemodynamics: Measurement of right ventricular systolic pressure via right heart catheterization.

-

Cardiac Function: Evaluation of right ventricular ejection fraction and other cardiac parameters using magnetic resonance imaging (MRI).[5]

-

Histopathology: Examination of heart tissue for right ventricular hypertrophy and lung tissue for pulmonary vascular remodeling (e.g., medial wall thickness and lumen occlusion of pulmonary arterioles).[5]

-

In Vitro MAPK/ERK Activation Assay

This assay is used to determine the inhibitory effect of PRX-08066 on 5-HT-induced MAPK/ERK phosphorylation.

Caption: Workflow for an in vitro MAPK/ERK activation assay.

Detailed Steps:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2B receptor are cultured in appropriate media.

-

Serum Starvation: Prior to the experiment, cells are serum-starved to reduce basal levels of MAPK/ERK phosphorylation.

-

Treatment: Cells are pre-incubated with various concentrations of PRX-08066 for a defined period. Subsequently, cells are stimulated with a known concentration of serotonin (5-HT) to induce MAPK/ERK activation.

-

Protein Extraction: Following stimulation, cells are lysed to extract total protein.

-

Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated form of ERK (p-ERK) and for total ERK (as a loading control).

-

Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of MAPK/ERK activation and its inhibition by PRX-08066.

Thymidine Incorporation Assay

This assay measures cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Caption: Workflow for a thymidine incorporation assay.

Detailed Steps:

-

Cell Seeding: CHO cells expressing the human 5-HT2B receptor are seeded in a multi-well plate and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of PRX-08066, followed by the addition of 5-HT to stimulate cell proliferation.

-

Radiolabeling: ³H-thymidine is added to the cell culture medium and incubated for a specific period, during which it is incorporated into the DNA of proliferating cells.

-

Harvesting: Cells are harvested, and the DNA is precipitated and collected.

-

Measurement: The amount of incorporated ³H-thymidine is quantified using a scintillation counter. The results are used to determine the inhibitory effect of PRX-08066 on cell proliferation.

Conclusion

This compound is a valuable research tool for studying the role of the 5-HT2B receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further investigation in the development of novel therapies for conditions such as pulmonary arterial hypertension and certain types of cancer. The information and protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of this compound. therapeutic potential of this compound.

References

- 1. PRX-08066 - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 5. PRX-08066, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

PRX-08066 Maleate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRX-08066 is a potent and selective antagonist of the serotonin 5-HT2B receptor, investigated primarily for its therapeutic potential in pulmonary arterial hypertension (PAH). This document provides an in-depth technical guide on the function, mechanism of action, and experimental data associated with PRX-08066. It includes a summary of quantitative data, detailed experimental protocols derived from published studies, and visualizations of key pathways and workflows.

Core Function and Mechanism of Action

PRX-08066, also known as 5-((4-(6-Chlorothieno [2, 3 -d] pyrimidin-4-ylamino) piperidin-1-yl) methyl)-2-fluorobenzonitrile monofumarate, functions as a selective antagonist for the 5-hydroxytryptamine receptor 2B (5-HT2BR).[1] Its high affinity and selectivity for this receptor underpin its therapeutic effects. The 5-HT2B receptor, a G-protein coupled receptor (GPCR), is found in abundance in human pulmonary endothelial and smooth muscle cells.[1] In pathological conditions such as PAH, the expression of 5-HT2BR is elevated.[1]

The activation of the 5-HT2B receptor by serotonin (5-HT) triggers a cascade of intracellular events, including the stimulation of calcium ion release from pulmonary arteries and the induction of hypoxic responses.[1] This leads to vasoconstriction, proliferation of pulmonary artery smooth muscle cells, and inflammation, all of which contribute to the progression of PAH.[1] PRX-08066 competitively binds to the 5-HT2B receptor, thereby blocking the downstream signaling initiated by serotonin. This antagonism leads to selective vasodilation of the pulmonary arteries.[1][2]

Beyond its role in PAH, PRX-08066 has been explored for its anti-cancer properties, specifically its ability to inhibit fibroblast activation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for PRX-08066 across various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Cell/System | Reference |

| 5-HT2B Binding Affinity (Ki) | 3.4 nM | Recombinant receptors | [3] |

| 5-HT-induced MAPK Activation (IC50) | 12 nM | Not specified | [4][5] |

| Thymidine Incorporation (IC50) | 3 nM | CHO cells expressing human 5-HT2BR | [4][5] |

| Cell Proliferation (IC50) | 0.46 nM | KRJ-I (small intestinal neuroendocrine tumor cell line) | [5] |

| 5-HT Secretion (IC50) | 6.9 nM | KRJ-I cell line | [5] |

| Isoproterenol-stimulated 5-HT release (IC50) | 1.25 nM | NCI-H720 cells | [5] |

Table 2: Preclinical Efficacy in Animal Models of Pulmonary Hypertension

| Model | Treatment | Key Findings | Reference |

| Monocrotaline (MCT)-induced PAH in rats | 50 and 100 mg/kg PRX-08066 (oral, twice daily for 5 weeks) | Significantly reduced peak pulmonary artery pressure; Reduced right ventricular hypertrophy; Improved right ventricular ejection fraction; Diminished pulmonary vascular remodeling. | [2] |

| Hypoxia-induced PAH in mice and rats | Not specified | Reversed the hypoxia-dependent increase in right ventricular systolic pressure. | [4] |

Table 3: Phase IIa Clinical Trial in COPD-Associated Pulmonary Hypertension

| Parameter | Placebo | 200 mg PRX-08066 (once daily) | 400 mg PRX-08066 (once daily) | Reference |

| Median Reduction in Post-Exercise Systolic Pulmonary Artery Pressure (SPAP) | No change | 1.1 mmHg | 3.37 mmHg | [6] |

| Percentage of Responders (≥4 mmHg decrease in post-exercise SPAP) | 14% | Not reported | 45% | [6] |

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Rat Model

Objective: To assess the in vivo efficacy of PRX-08066 in a well-established animal model of PAH.

Methodology:

-

Animal Model: Male rats received a single injection of 40 mg/kg monocrotaline (MCT) or phosphate-buffered saline (as control).[2]

-

Treatment: Following MCT administration, rats were treated orally twice a day with either a vehicle control or PRX-08066 at doses of 50 or 100 mg/kg for 5 weeks.[2]

-

Evaluation of Pulmonary and Cardiac Functions:

-

Hemodynamics: Measurement of pulmonary artery pressure.

-

Heart Weight: Assessment of right ventricular hypertrophy by measuring the ratio of the right ventricle to body weight (RV/body weight) and the ratio of the right ventricle to the left ventricle plus septum (RV/left ventricle + septum).[2]

-

Magnetic Resonance Imaging (MRI): Cardiac MRI was used to determine the right ventricular ejection fraction.[2]

-

Pulmonary Artery Morphology and Histology: Morphometric assessment of pulmonary arterioles to evaluate medial wall thickening and lumen occlusion.[2]

-

Cell Proliferation Assay (MTT Assay)

Objective: To determine the anti-proliferative effects of PRX-08066 on a neuroendocrine tumor cell line.

Methodology:

-

Cell Seeding: KRJ-I cells were seeded in 96-well plates at a density of 5 x 10³ cells/mL (100 µL per well).[5]

-

Treatment: Cells were stimulated with varying concentrations of PRX-08066 (0.1 µM to 100 nM).[5]

-

Incubation: The plates were incubated for 24 hours.[5]

-

MTT Addition: After the incubation period, MTT (3-[4,5-dimethylthiazol-2-ly]-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) was added to each well.[5]

-

Incubation: The plates were incubated for an additional 3 hours to allow for the formation of formazan crystals.[5]

-

Measurement: Mitochondrial activity, indicative of cell proliferation, was measured by quantifying the formazan product.[5]

Signaling Pathways and Experimental Workflows

Caption: PRX-08066 antagonizes the 5-HT2B receptor, blocking serotonin-induced signaling pathways that lead to pulmonary arterial hypertension.

Caption: Experimental workflow for evaluating the efficacy of PRX-08066 in a monocrotaline-induced rat model of pulmonary arterial hypertension.

Conclusion

PRX-08066 maleate is a well-characterized selective 5-HT2B receptor antagonist with demonstrated efficacy in preclinical models of pulmonary arterial hypertension and promising results in early-phase clinical trials. Its mechanism of action, involving the inhibition of serotonin-mediated vasoconstriction and cellular proliferation in the pulmonary vasculature, represents a targeted approach to treating this life-threatening disease. Further research may continue to elucidate its full therapeutic potential and safety profile in various patient populations.

References

- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 2. PRX-08066, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRX-08066 - Wikipedia [en.wikipedia.org]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. | BioWorld [bioworld.com]

PRX-08066 Maleate: A Technical Overview of its Discovery and Development as a Selective 5-HT2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRX-08066 maleate is a novel, selective antagonist of the serotonin 2B receptor (5-HT2B) that was under development by EPIX Pharmaceuticals for the treatment of pulmonary hypertension (PH) associated with chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the discovery, preclinical and clinical development of this compound. It includes a summary of its mechanism of action, key quantitative data from in vitro and in vivo studies, and detailed experimental protocols for pivotal assays. The document also features visualizations of the relevant signaling pathway and experimental workflows to facilitate a comprehensive understanding of this compound.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) has been implicated in the pathophysiology of pulmonary arterial hypertension (PAH). The 5-HT2B receptor, in particular, is believed to play a role in the proliferation of pulmonary artery smooth muscle cells, a key feature of the disease.[1] PRX-08066 was developed as a selective antagonist for the 5-HT2B receptor, with the therapeutic goal of mitigating the pathological effects of serotonin in the pulmonary vasculature.[1]

Chemical Properties

-

Chemical Name: 5-((4-(6-Chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile monofumarate[2]

-

Molecular Formula: C19H17ClFN5S · C4H4O4[3]

-

Molecular Weight: 517.96 g/mol [3]

Discovery and Development Timeline

EPIX Pharmaceuticals developed PRX-08066, a selective 5-HT2B antagonist, for the treatment of pulmonary hypertension. The company completed two Phase 1 clinical trials in healthy volunteers, a single ascending dose study and a multiple ascending dose study, as well as a Phase 1b trial.[1] Subsequently, a Phase 2a clinical trial was conducted in patients with PH associated with COPD.[1] An open-label Phase 2 study was also initiated to further evaluate the safety and efficacy of PRX-08066 in this patient population.[4]

Mechanism of Action

PRX-08066 is a potent and selective antagonist of the 5-HT2B receptor.[5] In pathological conditions such as pulmonary hypertension, elevated levels of serotonin are thought to stimulate 5-HT2B receptors on pulmonary artery smooth muscle cells. This stimulation activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to cellular proliferation and vasoconstriction. PRX-08066 competitively binds to the 5-HT2B receptor, blocking the effects of serotonin and thereby inhibiting these pathological processes. A key downstream effector of this pathway is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). PRX-08066 has been shown to inhibit 5-HT-induced ERK1/2 phosphorylation.[5]

Figure 1: PRX-08066 Mechanism of Action.

Quantitative Data

In Vitro Studies

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 3.4 nM | CHO cells expressing human 5-HT2B receptor | [5] |

| IC50 (5-HT-induced MAPK activation) | 12 nM | CHO cells expressing human 5-HT2B receptor | [5] |

| IC50 (Thymidine incorporation) | 3 nM | CHO cells expressing human 5-HT2B receptor | [5] |

| IC50 (Cell proliferation) | 4.6 nM | KRJ-I small intestinal neuroendocrine tumor cell line | [5] |

In Vivo Studies (Monocrotaline-Induced PAH Rat Model)

| Parameter | Dose | Result | Reference |

| Peak Pulmonary Artery Pressure | 50 mg/kg | Significant reduction (p < 0.05) | [2] |

| Peak Pulmonary Artery Pressure | 100 mg/kg | Significant reduction (p < 0.01) | [2] |

| Right Ventricular Ejection Fraction | 100 mg/kg | Significantly improved (p < 0.05) | [2] |

| Right Ventricle/Body Weight Ratio | 50 & 100 mg/kg | Significantly reduced (p < 0.01) | [2] |

| Right Ventricle/(Left Ventricle + Septum) Ratio | 50 & 100 mg/kg | Significantly reduced (p < 0.001) | [2] |

| Pulmonary Arteriole Medial Wall Thickening | 50 & 100 mg/kg | Significant reduction (p < 0.01) | [2] |

| Pulmonary Arteriole Lumen Occlusion | 50 & 100 mg/kg | Significant reduction (p < 0.01) | [2] |

Clinical Studies

| Study Phase | Population | Key Findings | Reference |

| Phase 1 (Single Ascending Dose) | Healthy Volunteers | Well-tolerated up to 500 mg. Half-life of approximately 20 hours. | [1] |

| Phase 1 (Multiple Ascending Dose) | Healthy Volunteers | Well-tolerated up to 400 mg twice-daily. | [1] |

| Phase 1b (Hypoxia-Induced PH) | Healthy Volunteers | 200 mg twice-daily significantly reduced the increase in pulmonary artery blood pressure during hypoxic exercise. | [1] |

| Phase 2a (PH associated with COPD) | Patients | Statistically significant dose-response for a decrease in post-exercise systolic pulmonary artery pressure (SPAP) of ≥ 4 mmHg. 45% of patients in the 400 mg group were responders versus 14% on placebo. No effect on systemic blood pressure. | [1] |

Experimental Protocols

5-HT2B Receptor Binding Assay

This protocol is a generalized representation based on standard radioligand binding assay procedures.

Figure 2: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT2B receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand for the 5-HT2B receptor (e.g., [3H]-LSD) and a range of concentrations of PRX-08066. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Incubation: The reaction is incubated at room temperature for a defined period to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of PRX-08066 that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibition constant).

Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) in Rats

This protocol describes a widely used animal model for studying PAH.

Figure 3: Monocrotaline-Induced PAH Model Workflow.

Methodology:

-

Induction of PAH: Male Sprague-Dawley rats receive a single subcutaneous injection of monocrotaline (typically 60 mg/kg) to induce pulmonary arterial hypertension.

-

Treatment: Following MCT injection, rats are randomly assigned to treatment groups and receive either vehicle or PRX-08066 orally at various doses for a specified duration (e.g., 28 days).

-

Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) and other hemodynamic parameters.

-

Tissue Harvesting: After hemodynamic measurements, the heart and lungs are excised.

-

Hypertrophy Index: The right ventricle is dissected from the left ventricle and septum, and the ratio of the right ventricular weight to the left ventricular plus septal weight (Fulton's index) is calculated as an index of right ventricular hypertrophy.

-

Histological Analysis: Lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of pulmonary vascular remodeling, including medial wall thickness and vessel occlusion.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the general steps for detecting the phosphorylation of ERK1/2.

Figure 4: Western Blot Workflow for p-ERK1/2.

Methodology:

-

Cell Culture and Treatment: Cells expressing the 5-HT2B receptor are cultured and then treated with serotonin in the presence or absence of various concentrations of PRX-08066 for a specified time.

-

Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). The membrane is then stripped and re-probed with an antibody that recognizes total ERK1/2 as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is then detected using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to p-ERK1/2 and total ERK1/2 is quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of PRX-08066 on serotonin-induced ERK1/2 phosphorylation.

Conclusion

This compound demonstrated a promising preclinical profile as a selective 5-HT2B receptor antagonist with the potential to treat pulmonary hypertension. In vitro studies confirmed its high affinity and potency at the target receptor, while in vivo studies in a relevant disease model showed its efficacy in reducing key pathological features of PAH. Early-phase clinical trials provided evidence of its safety and a signal of efficacy in the target patient population. While the development of PRX-08066 appears to have been discontinued, the data gathered during its investigation provide valuable insights into the role of the 5-HT2B receptor in pulmonary hypertension and serve as a foundation for future drug discovery efforts in this therapeutic area.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. PRX-08066, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. 5-((4-(6-Chlorothieno(2,3-d)pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile | C19H17ClFN5S | CID 11502243 - PubChem [pubchem.ncbi.nlm.nih.gov]

PRX-08066 Maleate: A 5-HT2B Receptor Antagonist for Pulmonary Arterial Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by vascular remodeling and vasoconstriction of the small pulmonary arteries, leading to a significant increase in pulmonary vascular resistance and subsequent right ventricular failure. The serotonin (5-hydroxytryptamine, 5-HT) signaling pathway, particularly through the 5-HT2B receptor, has been identified as a key contributor to the pathogenesis of PAH. PRX-08066, a potent and selective 5-HT2B receptor antagonist, emerged as a promising therapeutic candidate by directly targeting this pathway. Preclinical studies demonstrated its efficacy in reducing pulmonary artery pressure, mitigating vascular remodeling, and improving cardiac function in established animal models of PAH. Despite promising early-stage results, the clinical development of PRX-08066 was discontinued. This technical guide provides a comprehensive overview of the core science behind PRX-08066, detailing its mechanism of action, summarizing key preclinical and in vitro data, and outlining the experimental protocols used in its evaluation.

Introduction: The Role of Serotonin and the 5-HT2B Receptor in PAH

While traditional PAH therapies have focused on the endothelin, nitric oxide, and prostacyclin pathways, the serotonin pathway represents a distinct and critical therapeutic target.[1] Serotonin is a potent mitogen and vasoconstrictor for pulmonary artery smooth muscle cells (PASMCs).[1] The expression of the 5-HT2B receptor, a G-protein coupled receptor (GPCR), is significantly elevated in the pulmonary arteries of PAH patients.[1] Activation of the 5-HT2B receptor on PASMCs by serotonin initiates a signaling cascade that promotes cellular proliferation and vasoconstriction, contributing directly to the vascular remodeling and increased pressure that define PAH.[1][2] Consequently, selective antagonism of the 5-HT2B receptor presents a targeted approach to inhibit these pathological processes.

PRX-08066 maleate (chemical name: 5-((4-(6-Chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile monofumarate) is a selective 5-HT2B receptor antagonist designed to prevent the vasoconstrictive and proliferative effects of serotonin in the pulmonary vasculature.[1][3]

Mechanism of Action: Inhibition of 5-HT2B Signaling

The 5-HT2B receptor is coupled to the Gq/11 family of G-proteins.[4] Upon serotonin binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG activates protein kinase C (PKC).

The resulting increase in intracellular Ca2+ and activation of PKC contribute to both the acute vasoconstrictive response and the long-term proliferative signaling in PASMCs. This signaling cascade involves downstream pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation.[2][6]

PRX-08066 acts as a competitive antagonist at the 5-HT2B receptor, blocking serotonin from binding and thereby inhibiting the entire downstream signaling cascade. This blockade prevents Ca2+ release, PKC activation, and subsequent MAPK-mediated proliferation.

Caption: 5-HT2B receptor signaling cascade in PASMCs and point of inhibition by PRX-08066.

Preclinical and In Vitro Data

The therapeutic potential of PRX-08066 was evaluated through a series of in vitro assays and in a well-established in vivo model of PAH.

In Vitro Potency and Selectivity

PRX-08066 demonstrated high potency and selectivity for the human 5-HT2B receptor in cellular assays.

| Parameter | Value | Cell Line | Description |

| IC₅₀ (5-HT2B) | 3.4 nM | - | Concentration for 50% inhibition of receptor activity. |

| IC₅₀ (MAPK Activation) | 12 nM | CHO cells (human 5-HT2BR) | Concentration for 50% inhibition of 5-HT-induced MAPK activation. |

| IC₅₀ (Thymidine Inc.) | 3 nM | CHO cells (human 5-HT2BR) | Concentration for 50% inhibition of 5-HT-induced cell proliferation. |

| Data compiled from Selleck Chemicals and Porvasnik et al., 2010.[3] |

In Vivo Efficacy in Monocrotaline-Induced PAH Model

The primary in vivo evaluation of PRX-08066 was conducted using the monocrotaline (MCT) rat model, a standard for preclinical PAH research.

| Parameter | MCT Control | PRX-08066 (50 mg/kg) | PRX-08066 (100 mg/kg) | Significance vs. Control |

| Peak PA Pressure (mmHg) | ~55 | Reduced | Reduced | p < 0.05 (50mg/kg), p < 0.01 (100mg/kg) |

| RV / (LV + S) Ratio | ~0.55 | Reduced | Reduced | p < 0.001 |

| RV / Body Weight (mg/g) | ~1.4 | Reduced | Reduced | p < 0.01 |

| RV Ejection Fraction (%) | Not Reported | Not Reported | Significantly Improved | p < 0.05 |

| Medial Wall Thickening | Increased | Reduced | Reduced | p < 0.01 |

| Lumen Occlusion | Increased | Reduced | Reduced | p < 0.01 |

| PA: Pulmonary Artery; RV: Right Ventricle; LV: Left Ventricle; S: Septum. Data extracted from Porvasnik et al., 2010.[3] |

These results indicate that oral administration of PRX-08066 significantly attenuated the increase in pulmonary artery pressure, reduced the pathological right ventricular hypertrophy, and diminished pulmonary vascular remodeling in a dose-dependent manner.[3]

Clinical Development

PRX-08066 advanced to Phase II clinical trials for the treatment of pulmonary hypertension associated with Chronic Obstructive Pulmonary Disease (COPD).

Phase II Study (NCT00334306)

A randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of PRX-08066 in patients with PH and COPD.[7][8]

-

Primary Objective: To assess the effect of PRX-08066 on systolic pulmonary artery pressure (SPAP).[9]

-

Status: Completed.

-

Results: Analyses of the study demonstrated the capacity of PRX-08066 to reduce elevated pulmonary pressures.[10] However, specific quantitative data from this trial have not been published in peer-reviewed literature.

-

Safety: The drug was reported to be well-tolerated, with diarrhea and nausea being the most common adverse events.[10]

Despite these initial findings, the development of PRX-08066 for PAH was ultimately discontinued.

Experimental Protocols

Monocrotaline (MCT)-Induced PAH Rat Model

This protocol provides a generalized methodology for inducing and assessing PAH in rats, as was done for the evaluation of PRX-08066.

Caption: General experimental workflow for evaluating a therapeutic agent in the MCT-PAH rat model.

Detailed Steps:

-

Induction: Male Sprague-Dawley rats receive a single subcutaneous injection of monocrotaline (e.g., 40 mg/kg) to induce endothelial injury in the pulmonary vasculature.[3]

-

Development: Over the subsequent 3-4 weeks, the rats develop key features of PAH, including sustained increases in pulmonary artery pressure, vascular remodeling, and right ventricular hypertrophy.

-

Treatment: Following confirmation of disease, animals are treated orally with PRX-08066 (e.g., 50 and 100 mg/kg, twice daily) or a vehicle control for a specified duration (e.g., 5 weeks).[3]

-

Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle and pulmonary artery to directly measure pressure.[3]

-

Cardiac Function: Cardiac MRI may be used to non-invasively assess right ventricular structure and function, including ejection fraction.[3]

-

Hypertrophy and Remodeling Analysis: Following euthanasia, the heart is excised, and the right ventricle is dissected from the left ventricle and septum. The ratio of their weights (Fulton Index) provides a measure of right ventricular hypertrophy. The lungs are fixed, sectioned, and stained to allow for morphometric analysis of pulmonary arteriole medial wall thickness and the degree of lumen occlusion.[3]

In Vitro Proliferation Assay

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2B receptor are cultured in appropriate media.

-

Treatment: Cells are treated with serotonin in the presence of varying concentrations of PRX-08066.

-

Assessment: Cell proliferation is measured via a thymidine incorporation assay. Radiolabeled thymidine is added to the culture; its incorporation into newly synthesized DNA is proportional to the rate of cell division.

-

Analysis: The concentration of PRX-08066 that inhibits thymidine incorporation by 50% (IC₅₀) is calculated.

Conclusion

PRX-08066 is a selective 5-HT2B receptor antagonist that demonstrated significant potential as a therapeutic for pulmonary arterial hypertension. Its mechanism of action, directly targeting the serotonin-mediated proliferation and vasoconstriction of pulmonary artery smooth muscle cells, is strongly supported by preclinical data. In the monocrotaline rat model of PAH, PRX-08066 effectively reduced pulmonary artery pressure, reversed pathological cardiac hypertrophy, and improved vascular remodeling. While Phase II clinical trials suggested a beneficial effect on pulmonary pressures in patients with COPD-associated PH, the compound's development was not pursued. The data and methodologies presented in this guide underscore the validity of the 5-HT2B receptor as a therapeutic target in PAH and may inform future research and development in this critical area.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 3. PRX-08066, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDD Conserved Protein Domain Family: 7tmA_5-HT2B [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. NCT00345774 | Loyola Medicine [loyolamedicine.org]

- 9. trial.medpath.com [trial.medpath.com]

- 10. Clinical Data, Inc. Granted Orphan Drug Designation for PRX-8066 for Pulmonary Arterial Hypertension - BioSpace [biospace.com]

PRX-08066 Maleate: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRX-08066 maleate is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B). It has been investigated primarily for its potential therapeutic application in pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailing its mechanism of action, in vitro and in vivo effects, and available clinical and preclinical data.

Pharmacodynamics

PRX-08066 exerts its pharmacological effects primarily through the competitive antagonism of the 5-HT2B receptor. This receptor is implicated in various physiological and pathological processes, including cell proliferation, fibrosis, and vasoconstriction.

Mechanism of Action

The primary mechanism of action of PRX-08066 is the blockade of the 5-HT2B receptor, which has a reported binding affinity (Ki) of 3.4 nM. By inhibiting this receptor, PRX-08066 interferes with downstream signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to a reduction in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Furthermore, PRX-08066 has been shown to inhibit the release of serotonin (5-HT) and downregulate the expression of key fibrotic factors, including Transforming Growth Factor-beta 1 (TGF-β1), Connective Tissue Growth Factor (CTGF), and Fibroblast Growth Factor 2 (FGF2). A significant pharmacodynamic outcome of PRX-08066 action is the induction of apoptosis, or programmed cell death, which is mediated through the activation of caspase-3.

PRX-08066 Maleate: A Technical Guide to In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRX-08066 is a potent and selective antagonist of the serotonin 5-HT2B receptor, investigated for its therapeutic potential in pulmonary arterial hypertension (PAH). This document provides a comprehensive technical overview of the in vitro and in vivo pharmacological effects of PRX-08066 maleate. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a key signaling molecule, has been implicated in the pathogenesis of pulmonary arterial hypertension (PAH).[1] The 5-HT2B receptor, a G-protein coupled receptor, is particularly involved in mediating the proliferative and vasoconstrictive effects of serotonin in the pulmonary vasculature.[1] this compound has emerged as a selective antagonist of the 5-HT2B receptor, offering a targeted therapeutic approach for PAH.[1][2] This technical guide delves into the preclinical data that delineates the in vitro and in vivo pharmacological profile of PRX-08066.

In Vitro Effects of PRX-08066

The in vitro activity of PRX-08066 has been characterized through a series of binding and cell-based functional assays. These studies have established its high affinity and selectivity for the 5-HT2B receptor and its ability to counteract serotonin-induced cellular processes relevant to PAH pathology.

Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro studies of PRX-08066.

| Parameter | Value | Cell Line/System | Description | Reference |

| 5-HT2B Binding Affinity (Ki) | 3.4 nM | CHO-K1 cells expressing human 5-HT2B receptor | Measures the binding affinity of PRX-08066 to the 5-HT2B receptor. | [2] |

| 5-HT-induced MAPK Activation (IC50) | 12 nM | Chinese hamster ovary (CHO) cells expressing the human 5-HT2B receptor | Measures the concentration of PRX-08066 required to inhibit 50% of the mitogen-activated protein kinase (MAPK) activation induced by serotonin. | [3] |

| Thymidine Incorporation (IC50) | 3 nM | Chinese hamster ovary (CHO) cells expressing the human 5-HT2B receptor | Measures the concentration of PRX-08066 required to inhibit 50% of the serotonin-induced proliferation, as assessed by thymidine incorporation. | [3] |

| Cell Proliferation (IC50) | 0.46 nM | KRJ-I (small intestinal neuroendocrine tumor cell line) | Measures the concentration of PRX-08066 required to inhibit 50% of cell proliferation. | [3] |

| 5-HT Secretion (IC50) | 6.9 nM | KRJ-I (small intestinal neuroendocrine tumor cell line) | Measures the concentration of PRX-08066 required to inhibit 50% of serotonin secretion. | [3] |

| Isoproterenol-stimulated 5-HT release (IC50) | 1.25 nM | NCI-H720 cells | Measures the concentration of PRX-08066 required to inhibit 50% of isoproterenol-stimulated serotonin release. | [3] |

Experimental Protocols: In Vitro Assays

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of PRX-08066 for the human 5-HT2B receptor.

Materials:

-

Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2B receptor.

-

Radioligand: [3H]LSD.

-

Non-labeled competitor: Serotonin.

-

This compound.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of the radioligand ([3H]LSD) and varying concentrations of PRX-08066 or the non-labeled competitor (serotonin for determining non-specific binding).

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value for PRX-08066 using the Cheng-Prusoff equation, based on the IC50 value obtained from the competition binding curve.

This protocol describes a method to assess the inhibitory effect of PRX-08066 on serotonin-induced MAPK (ERK1/2) phosphorylation.

Materials:

-

CHO cells stably expressing the human 5-HT2B receptor.

-

Serotonin (5-HT).

-

This compound.

-

Cell lysis buffer.

-

Antibodies: Phospho-specific anti-phospho-ERK1/2 and total anti-ERK1/2 antibodies.

-

Detection system (e.g., Western blot, ELISA, or cell-based fluorescent assays).

Procedure:

-

Culture the CHO-5-HT2B cells to an appropriate confluency.

-

Pre-incubate the cells with varying concentrations of PRX-08066 for a specified duration.

-

Stimulate the cells with a fixed concentration of serotonin for a time known to induce maximal MAPK phosphorylation.

-

Lyse the cells to extract total protein.

-

Determine the levels of phosphorylated ERK1/2 and total ERK1/2 using a suitable detection method. For Western blotting, this involves SDS-PAGE, transfer to a membrane, and incubation with specific primary and secondary antibodies.

-

Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK.

-

Determine the IC50 value of PRX-08066 for the inhibition of serotonin-induced MAPK activation.

In Vivo Effects of PRX-08066

The in vivo efficacy of PRX-08066 has been primarily evaluated in a rat model of monocrotaline-induced pulmonary hypertension. These studies have demonstrated its ability to attenuate the key pathological features of the disease.

Quantitative In Vivo Data

The following table summarizes the key quantitative data from in vivo studies of PRX-08066 in the monocrotaline (MCT)-induced PAH rat model.

| Parameter | PRX-08066 Dose | Result | Animal Model | Reference |

| Peak Pulmonary Artery Pressure | 50 mg/kg | Significant reduction (P < 0.05) compared to MCT control. | MCT-induced PAH rats | [4] |

| Peak Pulmonary Artery Pressure | 100 mg/kg | Significant reduction (P < 0.01) compared to MCT control. | MCT-induced PAH rats | [4] |

| Right Ventricular Hypertrophy (RV/Body Weight) | 50 mg/kg & 100 mg/kg | Significant reduction (P < 0.01) compared to MCT control. | MCT-induced PAH rats | [4] |

| Right Ventricular Hypertrophy (RV/LV+S) | 50 mg/kg & 100 mg/kg | Significant reduction (P < 0.001) compared to MCT control. | MCT-induced PAH rats | [4] |

| Right Ventricular Ejection Fraction | 100 mg/kg | Significant improvement (P < 0.05). | MCT-induced PAH rats | [4] |

| Medial Wall Thickening & Lumen Occlusion | 50 mg/kg & 100 mg/kg | Significant reduction (P < 0.01) in pulmonary arterioles. | MCT-induced PAH rats | [4] |

| Right Ventricular Systolic Pressure | 30 mg/kg | Inhibition of monocrotaline-induced increase. | MCT-induced PAH rats | [3] |

| Right Ventricular Systolic Pressure | 100 mg/kg | Significant inhibition of hypoxia-dependent increase. | Hypoxia-induced PAH rats and mice | [3] |

LV+S = Left Ventricle + Septum

Experimental Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol details the induction of PAH in rats using monocrotaline and the subsequent treatment with PRX-08066.

Materials:

-

Male Sprague-Dawley rats.

-

Monocrotaline (MCT).

-

This compound.

-

Vehicle for PRX-08066 (e.g., sterile water or other appropriate vehicle).

-

Equipment for measuring right ventricular systolic pressure (RVSP) (e.g., pressure transducer and catheter).

-

Equipment for assessing right ventricular hypertrophy (e.g., balance).

Procedure:

-

Induction of PAH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 40-60 mg/kg) to the rats. A control group receives a vehicle injection.

-

Treatment: Begin oral administration of PRX-08066 (e.g., 50 or 100 mg/kg, twice daily) or vehicle to the rats, starting on the same day or a specified number of days after MCT injection, and continue for a defined period (e.g., 5 weeks).[4]

-

Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and measure the right ventricular systolic pressure (RVSP) by inserting a catheter into the right ventricle via the jugular vein.

-

Assessment of Right Ventricular Hypertrophy: Following hemodynamic measurements, euthanize the animals and excise the heart. Dissect the right ventricle (RV) free wall from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately. Calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.

-

Histological Analysis: Perfuse and fix the lungs for histological examination. Stain lung tissue sections (e.g., with hematoxylin and eosin) to assess pulmonary vascular remodeling, including medial wall thickness and vessel occlusion.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of PRX-08066

PRX-08066 exerts its effects by antagonizing the 5-HT2B receptor, thereby inhibiting downstream signaling cascades that contribute to the pathophysiology of PAH.

Caption: Proposed signaling pathway of PRX-08066 action.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of PRX-08066 in the monocrotaline-induced PAH rat model.

References

- 1. welcome.cytekbio.com [welcome.cytekbio.com]

- 2. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 3. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]

PRX-08066 Maleate: A Technical Guide to its Serotonin 5-HT2B Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRX-08066 maleate is a potent and selective antagonist of the serotonin 5-hydroxytryptamine (5-HT) receptor subtype 2B (5-HT2B).[1][2][3] This technical guide provides an in-depth overview of PRX-08066, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. The information presented is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction: The Role of 5-HT2B in Pathophysiology

Serotonin (5-HT) is a critical neurotransmitter and vasoactive amine that exerts a wide range of physiological effects through its interaction with a variety of receptors.[4] The 5-HT2B receptor, a G-protein coupled receptor (GPCR), is notably expressed in the pulmonary vasculature, including endothelial and smooth muscle cells.[2] Over-activation of the 5-HT2B receptor is implicated in the pathogenesis of several cardiovascular disorders, most notably pulmonary arterial hypertension (PAH).[2][4][5]

In PAH, elevated 5-HT levels contribute to vasoconstriction, smooth muscle cell proliferation, and fibrosis, leading to vascular remodeling and increased pulmonary arterial pressure.[2][5][6] This makes the 5-HT2B receptor a key therapeutic target for the treatment of PAH.[4][5] PRX-08066 was developed as a selective antagonist to counteract these pathological effects.[2][3]

This compound: Mechanism of Action

PRX-08066, chemically known as 5-((4-(6-Chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile monofumarate, is a selective antagonist of the 5-HT2B receptor.[1][2] Its mechanism of action involves competitively binding to the 5-HT2B receptor, thereby inhibiting the downstream signaling cascades initiated by serotonin.[2]

Activation of the 5-HT2B receptor by serotonin typically leads to the coupling of Gq/G11 proteins, which in turn activates phospholipase C (PLC).[7][8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately contributes to vasoconstriction and cellular proliferation.[8] PRX-08066 blocks these effects by preventing the initial binding of serotonin to the receptor.

Quantitative Data

In Vitro Activity

The following table summarizes the in vitro potency and functional activity of PRX-08066 from various cell-based assays.

| Parameter | Cell Line | Assay Description | Value | Reference |

| Binding Affinity (Ki) | - | Radioligand binding assay for human 5-HT2B receptor. | 3.4 nM | [3] |

| IC50 | CHO cells expressing human 5-HT2B | Inhibition of 5-HT-induced mitogen-activated protein kinase (MAPK) activation. | 12 nM | [9] |

| IC50 | CHO cells expressing human 5-HT2B | Inhibition of 5-HT-induced thymidine incorporation (cell proliferation). | 3 nM | [9] |

| IC50 | KRJ-I (human small intestinal neuroendocrine tumor) cells | Inhibition of cell proliferation. | 0.46 nM | [9] |

| IC50 | KRJ-I cells | Inhibition of 5-HT secretion. | 6.9 nM | [9] |

| IC50 | NCI-H720 (human lung carcinoid) cells | Inhibition of isoproterenol-stimulated 5-HT release. | 1.25 nM | [9] |

In Vivo Efficacy in a Preclinical Model of PAH

The monocrotaline (MCT)-induced PAH rat model is a standard preclinical model for evaluating potential therapies. The data below highlights the efficacy of PRX-08066 in this model.

| Parameter | Treatment Group | Value | P-value vs. MCT Control | Reference |

| Peak Pulmonary Artery Pressure (mmHg) | MCT + Vehicle | 41.8 ± 4.6 | - | [10] |

| MCT + PRX-08066 (30 mg/kg) | 31.9 ± 3.9 | <0.05 | [10] | |

| MCT + PRX-08066 (100 mg/kg) | 30.3 ± 1.7 | <0.05 | [10] | |

| Right Ventricular Systolic Pressure (RVSP) (mmHg) | Saline + Placebo | 25.7 ± 2.1 | <0.05 | [10] |

| MCT + Placebo | 41.8 ± 4.6 | - | [10] | |

| MCT + PRX-08066 (30 mg/kg) | 31.9 ± 3.9 | <0.05 | [10] | |

| MCT + PRX-08066 (100 mg/kg) | 30.3 ± 1.7 | <0.05 | [10] | |

| Right Ventricular Hypertrophy (RV/LV+S) | Saline + Placebo | 0.224 ± 0.01 | <0.05 | [10] |

| MCT + Placebo | 0.379 ± 0.04 | - | [10] | |

| MCT + PRX-08066 (30 mg/kg) | 0.307 ± 0.03 | Not specified | [10] | |

| MCT + PRX-08066 (100 mg/kg) | 0.285 ± 0.01 | <0.05 | [10] | |

| Pulmonary Artery Muscularization (% vessels >75% muscularized) | Saline + Placebo | 18.2 ± 2.4 | <0.05 | [10] |

| MCT + Placebo | 38.4 ± 3.2 | - | [10] | |

| MCT + PRX-08066 (30 mg/kg) | 36.0 ± 4.0 | Not specified | [10] | |

| MCT + PRX-08066 (100 mg/kg) | 26.8 ± 3.6 | <0.05 | [10] |

Phase IIa Clinical Trial in PAH associated with COPD

A Phase IIa, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of PRX-08066 in patients with PAH associated with Chronic Obstructive Pulmonary Disease (COPD).[11]

| Parameter | Placebo | PRX-08066 (200 mg/day) | PRX-08066 (400 mg/day) | Reference |

| Median Change in Post-Exercise Systolic Pulmonary Artery Pressure (SPAP) | No change | -1.1 mmHg | -3.37 mmHg | [11] |

| Responder Rate (≥4 mmHg decrease in post-exercise SPAP) | 14% | Not specified | 45% | [11] |

Experimental Protocols

Radioligand Binding Assay for 5-HT2B Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., PRX-08066) for the 5-HT2B receptor.

Materials:

-

Cell membranes expressing the human 5-HT2B receptor.

-

Radioligand (e.g., [3H]5-HT or a specific [3H]antagonist).

-

Unlabeled serotonin (for non-specific binding determination).

-

Test compound (PRX-08066).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compound (PRX-08066) in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled serotonin (e.g., 10 µM).

-

Test Compound: 50 µL of each dilution of PRX-08066.

-

-

Add 50 µL of the radioligand at a final concentration near its Kd value to all wells.

-

Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg) to all wells.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Inhibition of 5-HT-induced MAPK Activation

This protocol describes a method to assess the functional antagonism of PRX-08066 by measuring the inhibition of serotonin-induced MAPK (ERK) phosphorylation.

Materials:

-

CHO cells stably expressing the human 5-HT2B receptor.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Serotonin.

-

PRX-08066.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Western blot apparatus and reagents.

Procedure:

-

Seed the CHO-5-HT2B cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Pre-incubate the cells with various concentrations of PRX-08066 or vehicle for 30 minutes.

-

Stimulate the cells with a fixed concentration of serotonin (e.g., 1 µM) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

-

Incubate with the appropriate secondary antibody.

-

Detect the protein bands using a suitable detection reagent (e.g., ECL) and imaging system.

-

Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal. Plot the normalized phospho-ERK levels against the log concentration of PRX-08066 to determine the IC50.

In Vivo Monocrotaline (MCT)-Induced PAH Model

This protocol outlines the induction of PAH in rats using MCT and subsequent treatment with PRX-08066.

Materials:

-

Male Sprague-Dawley rats.

-

Monocrotaline (MCT).

-

PRX-08066.

-

Vehicle for oral gavage.

-

Anesthesia.

-

Equipment for hemodynamic measurements (pressure transducer, catheter).

-

Equipment for cardiac tissue collection and analysis.

Procedure:

-

Induce PAH by administering a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg) to the rats.

-

Randomly assign the MCT-injected rats to treatment groups: Vehicle control and PRX-08066 at different doses (e.g., 30 mg/kg and 100 mg/kg). Include a saline-injected control group.

-

Begin treatment with PRX-08066 or vehicle via oral gavage, typically twice daily, starting on the day of MCT injection or after a specified period, and continue for several weeks (e.g., 4 weeks).

-

At the end of the treatment period, anesthetize the rats.

-

Perform hemodynamic measurements by inserting a catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).

-

Euthanize the animals and harvest the hearts and lungs.

-

Dissect the right ventricle (RV) from the left ventricle and septum (LV+S) and weigh them to determine the ratio of RV to LV+S as an index of right ventricular hypertrophy.

-

Process the lung tissue for histological analysis to assess pulmonary artery muscularization.

-

Data Analysis: Compare the measured parameters (RVSP, RV/LV+S, vascular remodeling) between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathway of 5-HT2B Receptor and Antagonism by PRX-08066

Caption: 5-HT2B receptor signaling and its inhibition by PRX-08066.

Experimental Workflow for Radioligand Binding Assay

References

- 1. PRX-08066, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 3. PRX-08066 - Wikipedia [en.wikipedia.org]

- 4. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting Serotonin to Treat Pulmonary Arterial Hypertension: An Exciting New Chapter in an Old Story - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. atsjournals.org [atsjournals.org]

- 11. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for PRX-08066 Maleate in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of PRX-08066 maleate, a selective 5-hydroxytryptamine receptor 2B (5-HT2B) antagonist, in rat models of pulmonary arterial hypertension (PAH). The provided protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.

Introduction

PRX-08066 is an experimental drug that has been investigated for its potential to treat PAH.[1][2] It functions by selectively blocking the 5-HT2B receptor, thereby inhibiting the vasoconstrictive and proliferative effects of serotonin on pulmonary artery smooth muscle cells.[1][2] Preclinical studies in rat models have demonstrated its efficacy in reducing key indicators of PAH, such as elevated pulmonary artery pressure and right ventricular hypertrophy.[2][3]

Mechanism of Action

Serotonin (5-HT) plays a significant role in the pathophysiology of PAH by promoting vasoconstriction and proliferation of pulmonary artery smooth muscle cells.[1] These effects are mediated through various 5-HT receptors, with the 5-HT2B receptor being particularly implicated in PAH.[1] PRX-08066, as a selective 5-HT2B antagonist, is designed to counteract these detrimental effects.[2][3]

Signaling Pathway

The signaling pathway targeted by PRX-08066 involves the blockade of 5-HT2B receptor activation by serotonin. This inhibition prevents downstream signaling cascades that lead to increased intracellular calcium and activation of mitogen-activated protein kinase (MAPK), ultimately reducing vasoconstriction and cellular proliferation in the pulmonary vasculature.[1][4]

References

- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 2. PRX-08066 - Wikipedia [en.wikipedia.org]

- 3. PRX-08066, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

Application Notes and Protocols for PRX-08066 Maleate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction